

A Comparative Guide to the Physicochemical and Spectral Properties of Thiophene Derivatives

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Compound of Interest

Compound Name: 4,5-Dichlorothiophene-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.^[1] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, making them privileged scaffolds in drug design.^{[2][3][4]} The physicochemical and spectral characteristics of these derivatives are pivotal to their function and are the subject of this comprehensive guide.

Physicochemical Properties of Thiophene Derivatives

The electronic properties, solubility, and lipophilicity of thiophene derivatives can be finely tuned through substitution, which in turn influences their biological activity and material applications.^[5]

Property	Thiophene	2-Acetylthiophene	3-Bromothiophene	2-Thiophenecarboxylic acid
Molecular Formula	C ₄ H ₄ S	C ₆ H ₆ OS	C ₄ H ₃ BrS	C ₅ H ₄ O ₂ S
Molecular Weight (g/mol)	84.14[6]	126.17	163.04	128.15
Boiling Point (°C)	84[7]	214	149-151	260
Melting Point (°C)	-38[7]	10-11	-10	125-127
Density (g/mL)	1.051[6]	1.166	1.734	-
logP	1.81[7]	1.16	2.33	1.25
pKa	-4.5[8]	-	-	3.53

Table 1: Comparison of Physicochemical Properties of Selected Thiophene Derivatives. This table summarizes key physicochemical data for thiophene and some of its common derivatives, illustrating the impact of substitution on these properties.

Spectral Data of Thiophene Derivatives

Spectroscopic analysis is essential for the structural elucidation and characterization of thiophene derivatives. The following tables provide a comparative overview of their key spectral features.

¹H NMR Spectral Data (CDCl₃, δ ppm)

Compound	H2	H3	H4	H5	Other Protons
Thiophene	7.33	7.12	7.12	7.33	-
3-Methylthiophene	~7.17	-	~6.87	~6.86	~2.25 (CH ₃) [5]
3-Bromothiophene	~7.28	-	~7.06	~7.28	-[5]
3-Methoxythiophene	~7.14	-	~6.73	~6.21	~3.77 (OCH ₃) [5]

Table 2: ¹H NMR Chemical Shifts for 3-Substituted Thiophenes. The chemical shifts of the thiophene ring protons are influenced by the electronic nature of the substituent at the C3 position.[5]

¹³C NMR Spectral Data (CDCl₃, δ ppm)

Compound	C2	C3	C4	C5	Other Carbons
Thiophene	125.6	127.3	127.3	125.6	-
3-Methylthiophene	125.3	138.4	129.9	121.0	15.6 (CH ₃)[5]
3-Bromothiophene	122.9	110.1	129.0	126.0	-[5]
3-Methoxythiophene	121.7	160.0	101.4	125.8	58.1 (OCH ₃) [5]

Table 3: ^{13}C NMR Chemical Shifts for 3-Substituted Thiophenes. Substituents at the C3 position cause significant changes in the chemical shifts of the ring carbons, providing valuable structural information.[\[5\]](#)

Key IR Absorption Bands (cm^{-1})

Vibration	Thiophene	2-Substituted	3-Substituted	2,5-Disubstituted
C-H Stretching	~3100	3120-3050	3120-3050	-
Ring Stretching	1514-1532, 1430-1454	1540-1500, 1450-1410	1550-1520, 1470-1430	1500-1450
C-H in-plane Bending	1283-909	1250-1050	1239-1220	1228-1202
C-H out-of-plane Bending	832-710	900-650	900-650	920-860
C-S Stretching	710-687	852, 649	-	-

Table 4: Characteristic IR Absorption Frequencies for Substituted Thiophenes. The position and intensity of IR absorption bands are indicative of the substitution pattern on the thiophene ring.
[\[9\]](#)[\[10\]](#)

Mass Spectrometry Fragmentation

The fragmentation of thiophene derivatives upon electron impact ionization provides a molecular fingerprint. The molecular ion peak is typically prominent.[\[11\]](#) Common fragmentation pathways include the loss of the substituent and cleavage of the thiophene ring. For instance, in 2-chlorothiophene, fragmentation involves the loss of a chlorine atom followed by the loss of a neutral acetylene molecule.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are summaries of standard protocols for determining key physicochemical and spectral data.

Determination of logP (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Preparation of Phases:** Prepare a phosphate buffer solution (e.g., pH 7.4) and n-octanol. Saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours, followed by separation.[\[12\]](#)[\[14\]](#)
- **Sample Preparation:** Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).[\[12\]](#)
- **Partitioning:** Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a flask.
- **Equilibration:** Shake the flask for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases. Let the phases separate completely, often overnight.[\[14\]](#)[\[15\]](#)
- **Quantification:** Carefully separate the two phases. Determine the concentration of the thiophene derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[\[16\]](#)

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.[\[5\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- **Sample Preparation:** Dissolve 5-25 mg of the thiophene derivative for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[\[17\]](#)[\[19\]](#) Ensure the sample is free of any solid particles by filtering if necessary.

- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity. The field frequency is locked using the deuterium signal from the solvent.[\[5\]](#)
- **Data Acquisition:** Acquire the spectrum using appropriate parameters, such as the number of scans and relaxation delay. For ^1H NMR, a single scan may be sufficient, while ^{13}C NMR typically requires multiple scans.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using an internal standard (e.g., TMS).[\[19\]](#)
- **Spectral Analysis:** Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and splitting patterns to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[\[21\]\[22\]\[23\]\[24\]\[25\]](#)

- **Sample Preparation (Thin Solid Film Method):** Dissolve a small amount of the solid thiophene derivative in a volatile solvent (e.g., methylene chloride or acetone).[\[21\]](#)
- **Film Deposition:** Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[\[21\]](#)
- **Spectral Acquisition:** Place the salt plate in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to different functional groups and bond vibrations. The fingerprint region ($1500\text{--}500\text{ cm}^{-1}$) is unique to each molecule and can be used for identification by comparison with spectral libraries.[\[22\]](#)

Mass Spectrometry (MS)

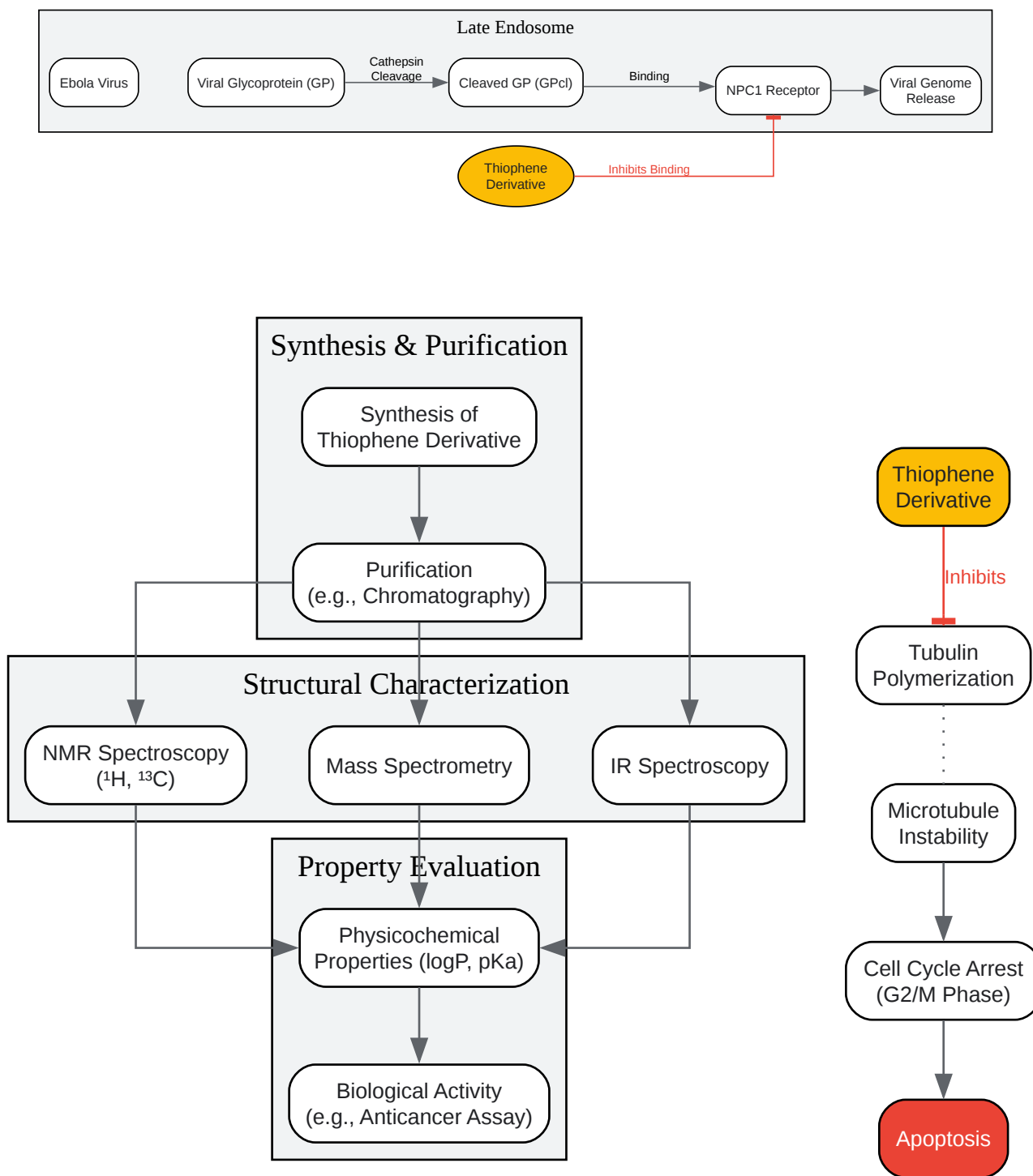
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[\[11\]\[26\]\[27\]\[28\]\[29\]\[30\]\[31\]](#)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS). Less volatile compounds can be introduced via a liquid chromatograph (LC-MS).
[28]
- **Ionization:** The sample molecules are ionized, typically using electron impact (EI) or electrospray ionization (ESI). EI is a "hard" ionization technique that often leads to extensive fragmentation, while ESI is a "soft" technique that usually keeps the molecular ion intact.[30]
[31]
- **Mass Analysis:** The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Interpretation:** The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.[32]

Visualizations

Signaling Pathway: Inhibition of Ebola Virus Entry

Certain thiophene derivatives have been identified as inhibitors of Ebola virus (EBOV) entry. [33] They are thought to interfere with the interaction between the viral glycoprotein (GP) and the host cell's Niemann-Pick C1 (NPC1) receptor, a crucial step for viral entry into the cytoplasm.



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